2-fluoro-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}benzene-1-sulfonamide
Description
Properties
IUPAC Name |
2-fluoro-N-[(4-phenylsulfanyloxan-4-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO3S2/c19-16-8-4-5-9-17(16)25(21,22)20-14-18(10-12-23-13-11-18)24-15-6-2-1-3-7-15/h1-9,20H,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOEAEAIHYDFDHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNS(=O)(=O)C2=CC=CC=C2F)SC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}benzene-1-sulfonamide typically involves the reaction of 4-aminomethyltetrahydropyran with 4-fluoro-3-nitrobenzenesulfonamide . The specific steps include:
Preparation of 4-aminomethyltetrahydropyran: This intermediate is synthesized through the reduction of the corresponding nitro compound using a reducing agent such as lithium aluminum hydride (LiAlH4).
Coupling Reaction: The 4-aminomethyltetrahydropyran is then reacted with 4-fluoro-3-nitrobenzenesulfonamide under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-fluoro-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and materials science.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including as a candidate for drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-fluoro-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Fluorinated Sulfonamides
The target compound shares a 2-fluorobenzenesulfonamide moiety with 2-fluoro-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide (). Fluorine substitution is associated with enhanced membrane permeability and resistance to cytochrome P450-mediated oxidation, which may improve pharmacokinetic profiles compared to non-fluorinated analogs like 4-methylbenzenesulfonamide derivatives .
Oxane vs. Aromatic Heterocycles
The oxane ring in the target compound contrasts with the pyridazine () or oxazole () rings in other sulfonamides. However, this may also limit π-π stacking with protein targets, a critical mechanism for compounds like Navitoclax, which uses aromatic systems to inhibit Bcl-2 .
Phenylsulfanyl Group
The phenylsulfanyl substituent is a distinguishing feature. Similar groups in ABT-263 () and Navitoclax () contribute to binding with hydrophobic pockets in Bcl-2 family proteins. This suggests the target compound may share antiapoptotic or chemosensitization properties, though empirical validation is required .
Biological Activity
2-fluoro-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}benzene-1-sulfonamide is a complex sulfonamide derivative with potential biological activities. This compound's unique structure, featuring a fluorine atom and a phenylsulfanyl group, suggests it may exhibit significant pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C16H18FNO3S2, with a molecular weight of approximately 373.45 g/mol. The compound features:
- A fluorinated aromatic ring .
- A sulfonamide functional group , which is often associated with antimicrobial activity.
- An oxane ring , contributing to the compound's overall stability and reactivity.
Antimicrobial Activity
Sulfonamides are known for their antimicrobial properties, primarily through the inhibition of bacterial folate synthesis. The presence of the sulfonamide group in this compound suggests potential activity against various bacterial strains. Preliminary studies indicate that compounds with similar structures exhibit Minimum Inhibitory Concentration (MIC) values ranging from 12.5 to 100 μg/mL against various pathogens, including Staphylococcus aureus and Escherichia coli .
Antitumor Activity
Recent investigations into sulfonamide derivatives have highlighted their potential as anticancer agents. For instance, related compounds have been shown to inhibit tumor growth in xenograft models by inducing apoptosis and cell cycle arrest . The specific mechanisms by which this compound exerts its antitumor effects remain to be fully elucidated; however, structural similarities to known HDAC inhibitors suggest a possible pathway for further exploration .
In Vitro Studies
In vitro assays have demonstrated that compounds structurally similar to this compound can effectively inhibit cancer cell proliferation. For example, one study reported an IC50 value of 1.30 μM against HepG2 liver cancer cells for a related sulfonamide derivative .
In Vivo Studies
In vivo studies utilizing mouse models have shown that certain sulfonamide derivatives can significantly reduce tumor sizes compared to controls. One study indicated a tumor growth inhibition (TGI) rate of approximately 48% when treated with a related compound . These findings support the hypothesis that the compound may possess similar antitumor efficacy.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Folate Synthesis : Similar to other sulfonamides, it may inhibit dihydropteroate synthase, disrupting folate synthesis in bacteria.
- Cell Cycle Arrest : Evidence suggests that related compounds can induce G2/M phase arrest in cancer cells, leading to increased apoptosis .
- HDAC Inhibition : The potential for HDAC inhibition could contribute to its antitumor effects by altering gene expression profiles associated with cell proliferation and survival .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing 2-fluoro-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}benzene-1-sulfonamide?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. Key steps include:
- Step 1 : Formation of the oxan-4-ylmethyl intermediate via nucleophilic substitution of 4-(phenylsulfanyl)oxane-4-carbaldehyde with a methylamine derivative.
- Step 2 : Sulfonation of the fluorobenzene ring using chlorosulfonic acid under controlled temperatures (0–5°C) to avoid over-sulfonation.
- Step 3 : Coupling the sulfonated fluorobenzene with the oxan-4-ylmethyl intermediate via a condensation reaction, often using DCC (dicyclohexylcarbodiimide) as a coupling agent .
- Critical Parameters : Solvent choice (e.g., dichloromethane for Step 3) and reaction time (≤2 hours for sulfonation) significantly impact yield and purity.
Q. How is the structural characterization of this compound performed?
- Methodological Answer : Characterization relies on spectroscopic and chromatographic techniques:
- NMR : H and C NMR confirm the presence of the oxan-4-ylmethyl group (δ 3.4–4.1 ppm for oxyan protons) and sulfonamide protons (δ 7.8–8.2 ppm) .
- IR : Stretching vibrations at 1160 cm (S=O) and 1340 cm (S-N) validate the sulfonamide group .
- HPLC-MS : Ensures purity (>98%) and molecular weight confirmation (e.g., [M+H] at m/z 409.2) .
Advanced Research Questions
Q. What strategies optimize reaction conditions for the sulfonation step to avoid side products?
- Methodological Answer :
- Temperature Control : Maintain sulfonation at 0–5°C to prevent sulfone formation .
- Solvent Selection : Use non-polar solvents (e.g., chloroform) to minimize hydrolysis of the sulfonyl chloride intermediate.
- Catalyst Addition : Catalytic amounts of DMAP (4-dimethylaminopyridine) improve coupling efficiency in the final step .
- Data Table :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| 0°C, CHCl | 72 | 98 |
| 25°C, DCM | 58 | 85 |
| 0°C, DCM + DMAP | 85 | 99 |
Q. How does the oxan-4-ylmethyl group influence the compound’s reactivity compared to other sulfonamides?
- Methodological Answer : The oxan-4-yl group enhances:
- Solubility : The ether oxygen increases hydrophilicity, improving solubility in polar solvents (e.g., logP reduced by 0.8 compared to non-oxan derivatives) .
- Steric Effects : The tetrahedral geometry of the oxan ring restricts rotational freedom, favoring selective binding to biological targets (e.g., enzyme active sites) .
- Comparison Table :
| Compound | LogP | Solubility (mg/mL) |
|---|---|---|
| Target Compound | 2.1 | 12.5 |
| N-(4-Fluorophenyl)benzenesulfonamide | 2.9 | 3.8 |
Q. How can contradictory data in biological activity assays be resolved?
- Methodological Answer :
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and normalize to a positive control (e.g., staurosporine for apoptosis assays) .
- Dose-Response Curves : Perform triplicate experiments across a 10-point concentration range (1 nM–100 µM) to identify IC variability .
- Metabolite Screening : LC-MS/MS analysis detects degradation products that may interfere with activity measurements .
Data Contradiction Analysis
Q. Why do different studies report varying inhibition efficiencies against Carbonic Anhydrase IX?
- Methodological Answer : Discrepancies arise from:
- Enzyme Source : Recombinant vs. native enzyme purity (e.g., 90% vs. 60% active protein).
- Buffer Conditions : Tris-HCl (pH 7.4) vs. HEPES (pH 7.0) alter ionization of the sulfonamide group, affecting binding affinity .
- Resolution : Compare data using standardized assay kits (e.g., Abcam #ab234582) and report Ki values instead of IC for pH-independent analysis .
Application in Drug Discovery
Q. What computational methods predict the target’s binding mode with this compound?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with the sulfonamide group constrained to interact with Zn in the enzyme active site .
- MD Simulations : 100-ns simulations in GROMACS assess stability of the oxan-4-ylmethyl group in hydrophobic pockets .
- Validation : Overlay docking results with X-ray crystallography data (PDB: 6Y9E) to confirm pose accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
